molecular formula C8H12O2S B6245942 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid CAS No. 52458-18-1

2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid

Cat. No.: B6245942
CAS No.: 52458-18-1
M. Wt: 172.2
InChI Key:
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Description

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2S This compound features a cyclohexene ring substituted with a carboxylic acid group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid typically involves the reaction of cyclohexene with methylsulfanyl reagents under controlled conditions. One common method includes the addition of methylsulfanyl chloride to cyclohexene in the presence of a base, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-ene-1-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical properties.

    Methyl cyclohex-1-ene-1-carboxylate: An ester derivative with different reactivity and applications.

    Cyclohex-1-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different chemical behavior.

Uniqueness

2-(Methylsulfanyl)cyclohex-1-ene-1-carboxylic acid is unique due to the presence of both a methylsulfanyl group and a carboxylic acid group on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

52458-18-1

Molecular Formula

C8H12O2S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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